1-(3-Bromopropyl)-4-ethylpiperazine 1-(3-Bromopropyl)-4-ethylpiperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18273777
InChI: InChI=1S/C9H19BrN2/c1-2-11-6-8-12(9-7-11)5-3-4-10/h2-9H2,1H3
SMILES:
Molecular Formula: C9H19BrN2
Molecular Weight: 235.16 g/mol

1-(3-Bromopropyl)-4-ethylpiperazine

CAS No.:

Cat. No.: VC18273777

Molecular Formula: C9H19BrN2

Molecular Weight: 235.16 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromopropyl)-4-ethylpiperazine -

Specification

Molecular Formula C9H19BrN2
Molecular Weight 235.16 g/mol
IUPAC Name 1-(3-bromopropyl)-4-ethylpiperazine
Standard InChI InChI=1S/C9H19BrN2/c1-2-11-6-8-12(9-7-11)5-3-4-10/h2-9H2,1H3
Standard InChI Key NITRMRFTONGZPR-UHFFFAOYSA-N
Canonical SMILES CCN1CCN(CC1)CCCBr

Introduction

Chemical Identity and Structural Properties

1-(3-Bromopropyl)-4-ethylpiperazine belongs to the class of tertiary amines, characterized by a piperazine core substituted with a 3-bromopropyl group at one nitrogen atom and an ethyl group at the other. Its molecular formula is C₉H₁₉BrN₂, with a molecular weight of 235.2 g/mol . The bromine atom at the terminal position of the propyl chain introduces electrophilic reactivity, making the compound amenable to nucleophilic substitution reactions.

The piperazine ring adopts a chair conformation, with the ethyl and bromopropyl substituents occupying equatorial positions to minimize steric strain. This configuration enhances stability and influences intermolecular interactions in synthetic applications. LogP values for similar piperazine derivatives range from 1.8 to 2.5, suggesting moderate lipophilicity suitable for blood-brain barrier penetration in drug design .

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis of 1-(3-Bromopropyl)-4-ethylpiperazine typically involves alkylation of a preformed piperazine precursor. A representative method, adapted from patent CN104402842A , proceeds as follows:

  • Alkylation of Piperazine:

    • 4-Ethylpiperazine is reacted with 1,3-dibromopropane in a polar aprotic solvent (e.g., dimethylformamide) under inert atmosphere.

    • Temperature control (0–10°C) ensures selective monoalkylation, yielding 1-(3-bromopropyl)-4-ethylpiperazine hydrobromide .

    • The crude product is purified via recrystallization from acetone-water mixtures, achieving yields of 65–70% .

  • Alternative Pathways:

    • Reductive amination of 4-ethylpiperazine with 3-bromopropionaldehyde, followed by bromide exchange, has been reported in CXCR4 inhibitor studies .

    • Microwave-assisted synthesis reduces reaction times from 18 hours to 30 minutes, though scalability remains a challenge .

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 3.45 (t, 2H, BrCH₂), 2.85–2.55 (m, 10H, piperazine and NCH₂), 1.45 (q, 2H, CH₂CH₃), 1.05 (t, 3H, CH₃) .

  • Mass Spectrometry:

    • ESI-MS m/z: 235.1 [M+H]⁺, 237.1 [M+H+2]⁺ (isotopic pattern confirms bromine) .

Applications in Pharmaceutical Research

Role in Drug Discovery

1-(3-Bromopropyl)-4-ethylpiperazine serves as a critical intermediate in synthesizing CXCR4 receptor antagonists, which are investigated for cancer metastasis inhibition and HIV entry blockade . For example:

  • Compound 16: A derivative with an N-propylpiperazine side chain demonstrated IC₅₀ = 17 nM in SDF-1-induced calcium flux assays, outperforming ethyl-substituted analogs .

  • Metabolic Stability: Microsomal stability studies in human liver microsomes show a half-life of >60 minutes, favorable for in vivo applications .

Structure-Activity Relationships (SAR)

  • Side Chain Modifications:

    • Replacing the ethyl group with bulkier substituents (e.g., isopropyl) reduces CYP450 2D6 inhibition but lowers permeability .

    • Bromine substitution enhances electrophilicity, facilitating cross-coupling reactions in fragment-based drug design .

Challenges and Future Directions

Despite its utility, 1-(3-Bromopropyl)-4-ethylpiperazine faces challenges:

  • Synthetic Scalability: Low yields in multi-step reactions necessitate catalyst optimization (e.g., Pd-mediated couplings) .

  • Stability Issues: Hydrolysis of the C-Br bond in aqueous media limits shelf life .

Future research should prioritize:

  • Green Chemistry Approaches: Solvent-free reactions or biocatalytic methods to improve sustainability .

  • Derivatization Studies: Exploring azide or alkyne-functionalized analogs for click chemistry applications .

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